2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
CAS No.: 2034475-14-2
Cat. No.: VC7230969
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.82
* For research use only. Not for human or veterinary use.
![2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one - 2034475-14-2](/images/structure/VC7230969.png)
Specification
CAS No. | 2034475-14-2 |
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Molecular Formula | C19H20ClNO2 |
Molecular Weight | 329.82 |
IUPAC Name | 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Standard InChI | InChI=1S/C19H20ClNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3 |
Standard InChI Key | LLYPNBGGJXSVQL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3Cl |
Introduction
The compound 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that incorporates key functional groups such as a chlorophenyl moiety, a methoxy-substituted phenyl group, and a pyrrolidine ring. These structural features suggest potential applications in medicinal chemistry, particularly in pharmacology and drug design, given the bioactivity often associated with such functional groups.
General Synthetic Approach
The synthesis of compounds like 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one typically involves:
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Formation of the ethanone backbone: This step often includes acylation reactions using reagents such as acetyl chlorides or ketones.
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Introduction of the pyrrolidine ring: Pyrrolidine derivatives are commonly synthesized via reductive amination or cyclization of amines with appropriate precursors.
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Functionalization of aromatic rings: Chlorination and methoxylation are achieved through electrophilic substitution reactions using chlorinating agents (e.g., thionyl chloride) or methoxylating reagents (e.g., dimethyl sulfate).
Challenges
Key challenges in synthesizing such compounds include:
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Regioselectivity during substitution reactions on aromatic rings.
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Stability of intermediates under reaction conditions.
Medicinal Chemistry
Compounds containing similar structural motifs have been studied for their potential as:
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CNS-active agents: The pyrrolidine ring is often found in drugs targeting neurological pathways.
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Anti-inflammatory agents: Methoxyphenyl derivatives have shown activity in reducing oxidative stress and inflammation.
Pharmacokinetics
The balance between lipophilicity (due to the chlorophenyl group) and hydrophilicity (due to the methoxy group) may enhance absorption and distribution in vivo.
Structural Analogues
Table 1 provides examples of structurally related compounds and their known activities.
Compound Name | Key Functional Groups | Reported Activity |
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1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Chlorophenyl, pyrrolidinone | Antioxidant |
2-(4-Methoxyphenyl)-pyrrolidine derivatives | Methoxyphenyl, pyrrolidine | CNS activity |
N-(Chlorophenyl)-acetamides | Chlorophenyl, acetamide | Anti-inflammatory |
Biological Implications
While no specific studies on 2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one are available, its structural components suggest potential bioactivity:
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The chlorophenyl group may enhance binding affinity to hydrophobic enzyme sites.
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The pyrrolidine ring is associated with improved metabolic stability.
Spectroscopic Techniques
To confirm the structure of this compound, the following methods are typically employed:
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NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR can identify aromatic protons, methoxy groups, and aliphatic chains.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
Crystallography
X-ray diffraction analysis could elucidate the three-dimensional arrangement of atoms, particularly for studying intermolecular interactions.
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